molecular formula C6H3FN2O B13705993 4-Fluoro-2-hydroxynicotinonitrile

4-Fluoro-2-hydroxynicotinonitrile

Cat. No.: B13705993
M. Wt: 138.10 g/mol
InChI Key: AHRIKBJJEGOULU-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxynicotinonitrile is an organic compound with the molecular formula C6H3FN2O and a molecular weight of 138.10 g/mol It is a derivative of nicotinonitrile, where a fluorine atom is substituted at the 4-position and a hydroxyl group at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-hydroxynicotinonitrile can be achieved through several methods. One common approach involves the fluorination of 2-hydroxynicotinonitrile using a suitable fluorinating agent. Another method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fluorination, nitration, and subsequent purification using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-hydroxynicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-2-oxonicotinonitrile.

    Reduction: Formation of 4-fluoro-2-hydroxyaminonicotinonitrile.

    Substitution: Formation of various substituted nicotinonitrile derivatives.

Scientific Research Applications

4-Fluoro-2-hydroxynicotinonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-hydroxynicotinonitrile involves its interaction with molecular targets, such as enzymes or receptors. The hydroxyl and nitrile groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, affecting its distribution and efficacy in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-hydroxynicotinonitrile is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-fluoro-2-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2O/c7-5-1-2-9-6(10)4(5)3-8/h1-2H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHRIKBJJEGOULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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